N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethylbutanamide, commonly known as DQ-11, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. DQ-11 is a selective androgen receptor modulator (SARM) that has been shown to have anabolic effects on muscle tissue without the androgenic side effects associated with traditional anabolic steroids.
Scientific Research Applications
Anticancer Potential:
- Compounds containing 2-oxoquinoline structure, similar to N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethylbutanamide, have been evaluated for their anticancer properties. These compounds demonstrated moderate to high levels of antitumor activities against various cancer cell lines, such as human lung adenocarcinoma, cervical carcinoma, breast cancer, and osteosarcoma cells. Notably, certain compounds showed potent inhibitory activities compared to 5-fluorouracil, a well-known anticancer drug (Fang et al., 2016).
Antiviral Applications:
- Studies on derivatives of 1,2-dihydroquinoline compounds, which are structurally related to N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethylbutanamide, have revealed their potential as antiviral agents. For instance, certain synthesized compounds exhibited micromolar activities against viruses like influenza A and hepatitis C in human hepatoma cell lines (Ivashchenko et al., 2014).
Synthesis of Novel Compounds:
- Research into the synthesis of new compounds using 1,2-dihydroquinoline derivatives has been explored. These efforts have led to the development of novel compounds with potential applications in various fields of medicinal chemistry, illustrating the synthetic versatility of compounds related to N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethylbutanamide (Wang et al., 2014).
Antimicrobial Activity:
- Novel compounds derived from 2-oxo-1,2-dihydroquinoline-3-carboxylic acid, which shares structural similarities with N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethylbutanamide, have shown promising antimicrobial activity. These studies highlight the potential of such derivatives in combating various microbial infections (Hassanin & Ibrahim, 2012).
Structural Analysis:
- X-ray crystallographic studies have been conducted on compounds structurally related to N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethylbutanamide. These studies provide valuable insights into the molecular structure and intermolecular interactions, which are crucial for understanding their biological activities (Hirano et al., 2004).
Antitubercular Properties:
- Novel quinoxaline derivatives, which include structures similar to 1,2-dihydroquinoline, have been synthesized and evaluated for their antitubercular activity. This indicates the potential of such compounds in the treatment of tuberculosis (Kantevari et al., 2011).
properties
IUPAC Name |
N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-5-14(6-2)18(22)20-10-9-16-11-15-8-7-12(3)13(4)17(15)21-19(16)23/h7-8,11,14H,5-6,9-10H2,1-4H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYLISXJIAVERI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NCCC1=CC2=C(C(=C(C=C2)C)C)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethylbutanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.